molecular formula C10H8F3NO4 B11853826 Ethyl 2-nitro-5-(trifluoromethyl)benzoate CAS No. 1214325-74-2

Ethyl 2-nitro-5-(trifluoromethyl)benzoate

Cat. No.: B11853826
CAS No.: 1214325-74-2
M. Wt: 263.17 g/mol
InChI Key: VQSROORDNKRQRJ-UHFFFAOYSA-N
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Description

Ethyl 2-nitro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-nitro-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the nitration of ethyl 5-(trifluoromethyl)benzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. Another method involves the use of nitronium tetrafluoroborate (NO2BF4) as the nitrating agent in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of hazardous reagents and the optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 2-amino-5-(trifluoromethyl)benzoate.

    Substitution: Ethyl 2-substituted-5-(trifluoromethyl)benzoate derivatives.

    Hydrolysis: 2-nitro-5-(trifluoromethyl)benzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-nitro-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-nitro-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can interact with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Ethyl 2-nitro-5-(trifluoromethyl)benzoate can be compared with other nitrobenzoate esters and trifluoromethyl-substituted compounds:

    Ethyl 2-nitrobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 5-(trifluoromethyl)benzoate:

    2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but different functional groups, leading to variations in reactivity and applications.

The presence of both the nitro and trifluoromethyl groups in this compound makes it unique, combining the reactivity of the nitro group with the lipophilicity and electron-withdrawing effects of the trifluoromethyl group.

Properties

CAS No.

1214325-74-2

Molecular Formula

C10H8F3NO4

Molecular Weight

263.17 g/mol

IUPAC Name

ethyl 2-nitro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H8F3NO4/c1-2-18-9(15)7-5-6(10(11,12)13)3-4-8(7)14(16)17/h3-5H,2H2,1H3

InChI Key

VQSROORDNKRQRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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